molecular formula C21H26N2O4S B2587258 5-ethyl-2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 941954-81-0

5-ethyl-2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2587258
CAS No.: 941954-81-0
M. Wt: 402.51
InChI Key: VIQPMUCDZMNUOZ-UHFFFAOYSA-N
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Description

5-ethyl-2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a chemical compound of significant interest in research and development, particularly in the fields of medicinal and agricultural chemistry. This molecule features a benzene sulfonamide group linked to a 1,2,3,4-tetrahydroquinoline scaffold, a structure known for its diverse biological activities . The core tetrahydroquinoline structure is a privileged scaffold in medicinal chemistry, often associated with various pharmacological properties . The presence of the sulfonamide functional group is a key determinant of its potential activity, as this group is found in a wide range of therapeutic agents, including antibacterials, carbonic anhydrase inhibitors, and diuretics . Structurally, the compound can be classified as a non-antibacterial sulfonamide, as it lacks the aromatic amine group typically associated with sulfonamide antibiotic drugs and their associated allergic responses . Research into closely related sulfonamide-tetrahydroquinoline hybrids has revealed promising applications. For instance, structurally similar substituted oxo tetrahydroquinoline sulfonamides have been investigated for their ability to increase abiotic stress tolerance in plants, suggesting potential utility in agricultural research . Furthermore, analogous compounds containing the sulfamoylamino group have been designed and studied as selective ligands for CNS targets like the 5-HT1A receptor, indicating potential in neurological disorder research . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers can leverage this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a probe for investigating structure-activity relationships in various biological systems.

Properties

IUPAC Name

5-ethyl-2-methoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-4-12-23-18-9-8-17(14-16(18)7-11-21(23)24)22-28(25,26)20-13-15(5-2)6-10-19(20)27-3/h6,8-10,13-14,22H,4-5,7,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQPMUCDZMNUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)CC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aldehyde in the presence of a base.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Ethylation and Methoxylation: The ethyl and methoxy groups can be introduced through alkylation and methylation reactions, respectively, using appropriate alkylating and methylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the quinoline core to a tetrahydroquinoline derivative.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield tetrahydroquinoline derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives, including 5-ethyl-2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, as anticancer agents. The compound exhibits notable antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

A study demonstrated that derivatives related to the quinoline structure significantly inhibited cell growth in human melanoma cell lines. The compound's mechanism was linked to cell cycle arrest and increased apoptosis in treated cells. Specifically, the compound showed IC50 values indicating strong activity against breast cancer xenografts in animal models .

Antibacterial Properties

The compound has also been evaluated for its antibacterial properties. Research indicates that certain structural modifications of quinoline derivatives can enhance their activity against bacterial strains.

Case Study: Bacterial Inhibition

In vitro tests revealed that modifications to the benzene sulfonamide moiety of the compound led to improved zones of inhibition against common bacterial pathogens. Compounds derived from similar structures have shown effectiveness against resistant strains of bacteria, making them potential candidates for developing new antibiotics .

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor. Specifically, it has been studied for its effects on carbonic anhydrase and other relevant enzymes.

Case Study: Carbonic Anhydrase Inhibition

Research has indicated that derivatives of this compound can inhibit carbonic anhydrase activity effectively. This inhibition is crucial for therapeutic strategies aimed at treating conditions like glaucoma and certain types of cancer where carbonic anhydrase plays a pivotal role .

Synthetic Applications

The synthetic versatility of quinoline derivatives allows for the development of various chemical reactions involving transition metals as catalysts. This aspect is crucial for producing compounds with enhanced biological activities.

Table: Summary of Applications

ApplicationDescriptionReferences
Anticancer ActivityInhibits growth in cancer cell lines; induces apoptosis and cell cycle arrest
Antibacterial PropertiesEffective against resistant bacterial strains; potential for new antibiotic development
Enzyme InhibitionInhibits carbonic anhydrase; relevant for treating glaucoma and cancer
Synthetic VersatilityUtilizes transition metals for diverse chemical reactions; enhances biological activity

Mechanism of Action

The mechanism of action of 5-ethyl-2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is likely related to its ability to interact with biological targets such as enzymes and receptors. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Quinoline: The core structure of the compound, known for its antimalarial properties.

Uniqueness

5-ethyl-2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is unique due to its combination of a quinoline core and a sulfonamide group, which provides a dual functionality. This combination allows the compound to potentially target a wider range of biological pathways and applications compared to simpler sulfonamides or quinoline derivatives.

Biological Activity

5-ethyl-2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a sulfonamide group, a methoxy group, and a tetrahydroquinoline moiety. This structural diversity is believed to contribute to its varied biological activities.

The biological activity of this compound may be attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. The exact mechanisms remain to be fully elucidated but are thought to involve modulation of protein interactions and enzymatic activities.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, studies on related tetrahydroquinoline derivatives have shown promising results against various cancer cell lines, including human tumor cells such as HepG2 and DLD .

Inhibition of Enzymatic Activity

The compound may also exhibit inhibitory effects on enzymes such as thioredoxin reductase (TrxR), which is implicated in cancer progression and resistance to chemotherapy . This inhibition could lead to increased oxidative stress in cancer cells, promoting apoptosis.

Case Studies

  • Antitumor Efficacy : A study involving structurally related compounds demonstrated that certain derivatives inhibited the growth of HepG2 liver cancer cells by inducing apoptosis through caspase activation . This suggests that this compound could have similar effects.
  • Antimicrobial Testing : In vitro testing of related sulfonamides revealed significant activity against Staphylococcus aureus and Escherichia coli using disk diffusion methods . This provides a basis for further exploration into the antimicrobial properties of the target compound.

Research Findings

Study Focus Findings
Study 1Antitumor ActivityInhibition of HepG2 cell growth via apoptosis induction
Study 2Antimicrobial EffectsSignificant inhibition against Staphylococcus aureus
Study 3Enzyme InhibitionPotential TrxR inhibitor with implications for cancer therapy

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